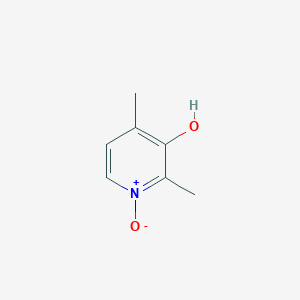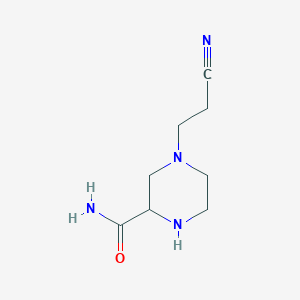
4-(2-Cyanoethyl)piperazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Cyanoethyl)piperazine-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. It was first synthesized in 2009 by researchers at the University of Queensland, Australia. CX-5461 has gained attention as a potential anti-cancer agent due to its ability to selectively target cancer cells with high levels of Pol I activity.
Mecanismo De Acción
4-(2-Cyanoethyl)piperazine-2-carboxamide targets Pol I transcription by binding to the DNA template and preventing the recruitment of Pol I to the transcription initiation site. This results in the inhibition of ribosomal RNA synthesis, which is essential for the survival and proliferation of cancer cells. 4-(2-Cyanoethyl)piperazine-2-carboxamide has also been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
4-(2-Cyanoethyl)piperazine-2-carboxamide has been shown to have a selective cytotoxic effect on cancer cells with high levels of Pol I activity. It has minimal effect on normal cells, making it a promising anti-cancer agent with reduced side effects compared to traditional chemotherapy. 4-(2-Cyanoethyl)piperazine-2-carboxamide has also been shown to induce immunogenic cell death, which can stimulate an anti-tumor immune response. However, 4-(2-Cyanoethyl)piperazine-2-carboxamide can also induce DNA damage in normal cells, which can lead to potential side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Cyanoethyl)piperazine-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a selective cytotoxic effect on cancer cells with high levels of Pol I activity, making it a useful tool for studying the role of Pol I in cancer biology. However, 4-(2-Cyanoethyl)piperazine-2-carboxamide can also induce DNA damage in normal cells, which can complicate the interpretation of experimental results. Additionally, 4-(2-Cyanoethyl)piperazine-2-carboxamide has a short half-life in vivo, which can limit its efficacy as an anti-cancer agent.
Direcciones Futuras
For 4-(2-Cyanoethyl)piperazine-2-carboxamide research include optimizing its formulation and delivery to improve its efficacy as an anti-cancer agent, identifying biomarkers that can predict its response in patients, and exploring its potential in combination with other anti-cancer agents. Additionally, 4-(2-Cyanoethyl)piperazine-2-carboxamide can also be used as a tool to study the role of Pol I in cancer biology and to identify new targets for anti-cancer therapy.
Métodos De Síntesis
4-(2-Cyanoethyl)piperazine-2-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 2-chloroethylamine hydrochloride with piperazine, followed by the introduction of a cyano group using cyanogen bromide. The resulting intermediate is then reacted with ethyl chloroformate to form 4-(2-Cyanoethyl)piperazine-2-carboxamide. The synthesis method has been optimized to produce 4-(2-Cyanoethyl)piperazine-2-carboxamide with high purity and yield.
Aplicaciones Científicas De Investigación
4-(2-Cyanoethyl)piperazine-2-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells with high levels of Pol I activity, which is often found in cancer cells due to their high proliferation rate. 4-(2-Cyanoethyl)piperazine-2-carboxamide has been tested in preclinical studies against a variety of cancer types, including breast, ovarian, and pancreatic cancer. It has shown promising results in inhibiting tumor growth and inducing cancer cell death.
Propiedades
Número CAS |
156833-96-4 |
|---|---|
Nombre del producto |
4-(2-Cyanoethyl)piperazine-2-carboxamide |
Fórmula molecular |
C8H14N4O |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
4-(2-cyanoethyl)piperazine-2-carboxamide |
InChI |
InChI=1S/C8H14N4O/c9-2-1-4-12-5-3-11-7(6-12)8(10)13/h7,11H,1,3-6H2,(H2,10,13) |
Clave InChI |
WQKVZLRYHWSTRI-UHFFFAOYSA-N |
SMILES |
C1CN(CC(N1)C(=O)N)CCC#N |
SMILES canónico |
C1CN(CC(N1)C(=O)N)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



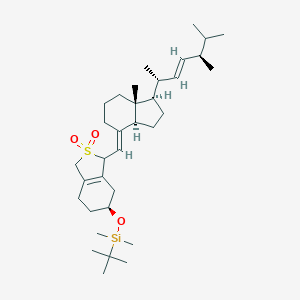
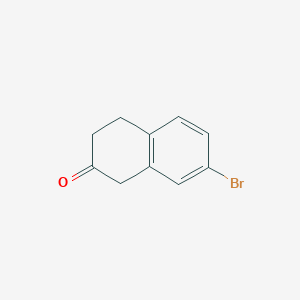
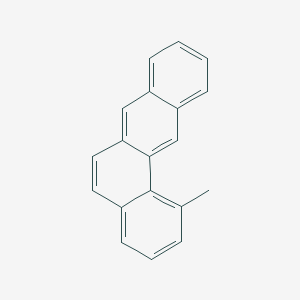

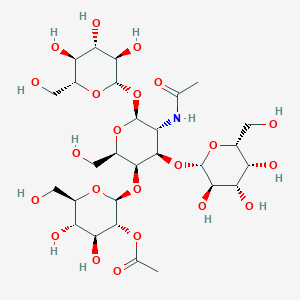
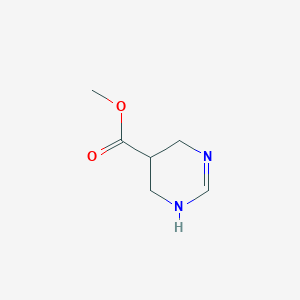
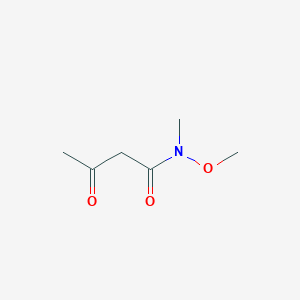
![[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B134953.png)





